Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 7-ethyl-2,4,6-trimethyl-
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Overview
Description
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 7-ethyl-2,4,6-trimethyl- is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[1,2-a]pyrimidine core with various substituents, making it a versatile scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 7-ethyl-2,4,6-trimethyl- typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction is carried out in solvents such as dioxane, pyridine, or acetic acid at temperatures ranging from 100-120°C. The yields of the desired product can vary depending on the solvent and temperature conditions, with higher yields obtained when the reaction is conducted in excess acetylacetone at 140°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 7-ethyl-2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: The compound is being explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 7-ethyl-2,4,6-trimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[1,5-a]pyrimidines: These derivatives have been studied for their antiproliferative activities against cancer cell lines.
Pyrimido[1,2-a]benzimidazoles: These compounds have shown potential in various medicinal chemistry applications.
Uniqueness
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 7-ethyl-2,4,6-trimethyl- stands out due to its specific substituents, which confer unique chemical and biological properties
Properties
CAS No. |
62136-33-8 |
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Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
7-ethyl-2,4,6-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
InChI |
InChI=1S/C13H15N3/c1-5-11-10(4)16-9(3)6-8(2)15-13(16)12(11)7-14/h6H,5H2,1-4H3 |
InChI Key |
VOKFDBFCHMIXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=CC(=NC2=C1C#N)C)C)C |
Origin of Product |
United States |
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